molecular formula C13H18BrNO3 B5403935 3-bromo-4-butoxy-5-ethoxybenzamide

3-bromo-4-butoxy-5-ethoxybenzamide

Cat. No.: B5403935
M. Wt: 316.19 g/mol
InChI Key: DLEXQKTZAOFSCP-UHFFFAOYSA-N
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Description

3-Bromo-4-butoxy-5-ethoxybenzamide is a benzamide derivative featuring a bromine atom at position 3, a butoxy group (C₄H₉O) at position 4, and an ethoxy group (C₂H₅O) at position 5 on the benzene ring. The molecular formula is C₁₃H₁₈BrNO₃, with a molar mass of 316.19 g/mol. The substituents on the aromatic ring influence electronic, steric, and solubility properties, which are critical for pharmacological optimization .

Properties

IUPAC Name

3-bromo-4-butoxy-5-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-3-5-6-18-12-10(14)7-9(13(15)16)8-11(12)17-4-2/h7-8H,3-6H2,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEXQKTZAOFSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)C(=O)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-butoxy-5-ethoxybenzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of butoxy and ethoxy groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the benzamide ring. Subsequent reactions with butanol and ethanol under appropriate conditions introduce the butoxy and ethoxy groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-butoxy-5-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are often used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-4-butoxy-5-ethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-4-butoxy-5-ethoxybenzamide involves its interaction with specific molecular targets. The bromine, butoxy, and ethoxy groups contribute to its binding affinity and specificity for these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Substituent Chain Length and Lipophilicity

  • 3-Bromo-5-Ethoxy-4-Propoxybenzamide (CAS 723245-32-7): Molecular formula: C₁₂H₁₆BrNO₃; molar mass: 302.16 g/mol. Key difference: The butoxy group in the target compound is replaced with a shorter propoxy chain (C₃H₇O).
  • 3-Bromo-4-Ethoxy-5-Methoxybenzamide (PubChem data) :

    • Key difference: The 4-butoxy and 5-ethoxy groups are replaced with 4-ethoxy and 5-methoxy (CH₃O).
    • Impact: Methoxy is smaller and more polar than ethoxy or butoxy, leading to reduced lipophilicity and altered pharmacokinetics. This analog may exhibit higher solubility in polar solvents .

Functional Group Modifications

  • 3-(Benzyloxy)-5-Bromo-4-Ethoxybenzoic Acid (CAS 723245-42-9): Molecular formula: C₁₆H₁₅BrO₄; molar mass: 367.20 g/mol. Key difference: The benzamide group is replaced with a carboxylic acid, and a benzyloxy (C₆H₅CH₂O) group substitutes the butoxy chain. Impact: The carboxylic acid introduces acidity (pKa ~4-5), altering ionization state and solubility.

Positional Isomerism and Electronic Effects

  • N-Cyclopentyl-2-Methoxybenzamide (CAS 331435-51-9) :
    • Key difference: Substituents are rearranged, with a methoxy group at position 2 and a cyclopentylamide moiety.
    • Impact: Positional isomerism alters electron distribution on the aromatic ring. The 2-methoxy group may sterically hinder interactions with planar binding sites, unlike the 3-bromo-4-alkoxy configuration in the target compound .

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